Cas no 104174-43-8 (4-(3-methoxyphenyl)-1-butanol)
4-(3-methoxyphenyl)-1-butanol structure
Product Name:4-(3-methoxyphenyl)-1-butanol
Numéro CAS:104174-43-8
Le MF:C11H16O2
Mégawatts:180.243543624878
CID:1141015
PubChem ID:316761
Update Time:2023-10-31
4-(3-methoxyphenyl)-1-butanol Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(3-methoxyphenyl)-1-butanol
- 4-(3-METHOXYPHENYL)-1-BUTENE
- CTK4B1617
- AG-D-43229
- 4-(3-Methoxy-phenyl)-buten-(1)
- 4-(m-Methoxyphenyl)-buten-1
- SureCN1162041
- 4-(3-methoxy-phenyl)-butan-1-ol
- AKOS006284124
- 4-(3-methoxyphenyl)butan-1-ol
- 4-(3-methoxyphenyl)butanol
- 4-(m-methoxyphenyl)-1-butene
- KB-186791
- 1-(3-butenyl)-3-methoxybenzene
- 1-(but-3-enyl)-3-methoxybenzene
- 4-(3-methoxyphenyl)but-1-ene
- 4-(m-Methoxyphenyl)-but-1-en
- 4-(3-METHOXYPHENYL)-1-BUTENE; CTK4B1617; AG-D-43229; 4-(3-Methoxy-phenyl)-buten-(1); 4-(m-Methoxyphenyl)-buten-1; SureCN1162041; 4-(3-methoxy-phenyl)-butan-1-ol; AKOS006284124; 4-(3-methoxyphenyl)butan-1-ol; 4-(3-methoxyphenyl)-1-butene; 4-(3-methoxyphenyl)butanol; 4-(m-methoxyphenyl)-1-butene; KB-186791; 1-(3-butenyl)-3-methoxybenzene; 1-(but-3-enyl)-3-methoxybenzene; 4-(3-methoxyphenyl)but-1-ene; 4-(m-Methoxyphenyl)-but-1-en;
- AKOS006317687
- CS-0262014
- NSC-245124
- Benzenebutanol, 3-methoxy-
- Z1198340910
- NSC245124
- 104174-43-8
- SCHEMBL23266720
- EN300-8088726
-
- MDL: MFCD11615094
- Piscine à noyau: 1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3
- La clé Inchi: KUHUEWFPQOHLAB-UHFFFAOYSA-N
- Sourire: OCCCCC1C=CC=C(C=1)OC
Propriétés calculées
- Qualité précise: 180.11508
- Masse isotopique unique: 180.115
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 5
- Complexité: 125
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.6
- Surface topologique des pôles: 29.5Ų
Propriétés expérimentales
- Le PSA: 29.46
- Le LogP: 2.01020
4-(3-methoxyphenyl)-1-butanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8088726-0.05g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-8088726-0.1g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-8088726-0.25g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| Enamine | EN300-8088726-0.5g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-8088726-1.0g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-8088726-2.5g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-8088726-5.0g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
| Enamine | EN300-8088726-10.0g |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
| 1PlusChem | 1P020LQO-50mg |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95% | 50mg |
$269.00 | 2023-12-26 | |
| 1PlusChem | 1P020LQO-100mg |
4-(3-methoxyphenyl)butan-1-ol |
104174-43-8 | 95% | 100mg |
$369.00 | 2023-12-26 |
4-(3-methoxyphenyl)-1-butanol Littérature connexe
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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